molecular formula C36H46KN3O9S4 B13717463 Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt

Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt

Cat. No.: B13717463
M. Wt: 832.1 g/mol
InChI Key: NTFQDVFMSCNPFR-UHFFFAOYSA-M
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Description

Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt is a water-soluble, thiol-reactive fluorescent reagent. It is commonly used in biochemical and biophysical research to modify and label proteins containing free thiol groups. The compound is known for its high sensitivity and specificity in detecting thiol groups, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt involves several steps, starting with the preparation of the cyanine dye core. The core is typically synthesized through a condensation reaction between a quaternary ammonium salt and a heterocyclic compound. The resulting cyanine dye is then functionalized with a methanethiosulfonate (MTSEA) group, which is introduced through a nucleophilic substitution reaction. The final product is obtained by reacting the functionalized dye with potassium salt to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized for yield and efficiency, with stringent quality control measures in place to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt primarily undergoes thiol-reactive reactions. These reactions include:

    Nucleophilic Substitution: The MTSEA group reacts with thiol groups in proteins, forming a covalent bond.

    Oxidation-Reduction: The dye can participate in redox reactions, although this is less common in its primary applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include thiol-containing proteins or peptides. The reaction is typically carried out in aqueous buffer solutions at neutral pH.

    Oxidation-Reduction: Reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds, facilitating the reaction with the MTSEA group.

Major Products Formed

The major product formed from the reaction of this compound with thiol groups is a covalently bonded dye-protein conjugate. This conjugate retains the fluorescent properties of the dye, allowing for easy detection and analysis.

Scientific Research Applications

Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt has a wide range of applications in scientific research, including:

    Chemistry: Used in the study of protein structure and function, as well as in the development of new biochemical assays.

    Biology: Employed in fluorescence microscopy and flow cytometry to label and track proteins within cells.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.

    Industry: Applied in the development of biosensors and other analytical devices for detecting thiol-containing compounds.

Mechanism of Action

The mechanism of action of Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt involves the formation of a covalent bond between the MTSEA group and free thiol groups in proteins. This reaction is highly specific and occurs under mild conditions, preserving the native structure and function of the target protein. The fluorescent properties of the dye allow for the visualization and quantification of the labeled proteins, providing valuable insights into their behavior and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt
  • Cyanine 7 Monofunctional MTSEA Dye, Potassium Salt
  • Fluorescein MTSEA Dye, Potassium Salt

Uniqueness

Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt is unique in its spectral properties, offering a longer wavelength of fluorescence compared to other cyanine dyes. This makes it particularly useful in applications where minimal background fluorescence and high sensitivity are required. Additionally, its thiol-reactive MTSEA group provides a highly specific and efficient means of labeling proteins, setting it apart from other fluorescent dyes.

Properties

Molecular Formula

C36H46KN3O9S4

Molecular Weight

832.1 g/mol

IUPAC Name

potassium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C36H47N3O9S4.K/c1-7-38-30-19-17-26(51(43,44)45)24-28(30)35(2,3)32(38)14-10-8-11-15-33-36(4,5)29-25-27(52(46,47)48)18-20-31(29)39(33)22-13-9-12-16-34(40)37-21-23-49-50(6,41)42;/h8,10-11,14-15,17-20,24-25H,7,9,12-13,16,21-23H2,1-6H3,(H2-,37,40,43,44,45,46,47,48);/q;+1/p-1

InChI Key

NTFQDVFMSCNPFR-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCSS(=O)(=O)C)(C)C.[K+]

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCSS(=O)(=O)C)(C)C.[K+]

Origin of Product

United States

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